molecular formula C11H10N2O3 B1221679 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 60875-16-3

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1221679
CAS No.: 60875-16-3
M. Wt: 218.21 g/mol
InChI Key: CUGBBQWDGCXWNB-UHFFFAOYSA-N
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Description

The pharmacological activity of 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid was studied.

Scientific Research Applications

Anticancer Activity

4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid, a derivative, shows potential in cancer inhibition. Specifically, it demonstrated similar anticancer activity to 5-UF against certain cancer cells, showing promise for lung cancer inhibition (Jing et al., 2012).

Antimicrobial and Antioxidant Properties

2-[2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one and its derivatives, synthesized from this compound, have been explored for their antimicrobial and antioxidant capabilities, indicating potential in these areas (Sonia et al., 2013).

Hybrid Compound Synthesis

Reactions involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, a related compound, led to the synthesis of hybrid systems containing pharmacophoric fragments, suggesting applications in drug development and medicinal chemistry (Ivanova et al., 2019).

Antimicrobial Activities

Pyrazole derivatives, including those related to 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been synthesized and evaluated for antimicrobial activities. This suggests potential applications in combating bacterial and fungal infections (Shubhangi et al., 2019).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives, indicating its versatility in organic chemistry and potential drug synthesis (Adnan et al., 2014).

Anticancer Evaluation

In the context of cancer research, derivatives of this compound have been synthesized and evaluated for anticancer activity, particularly against breast cancer cell lines, suggesting its relevance in cancer therapy research (Mansour et al., 2021).

Mechanism of Action

The mechanism of action for “4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid” is related to its hypoglycaemic activity. It follows a mechanism based on the response to the oral glucose overcharge .

Properties

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGBBQWDGCXWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044963
Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60875-16-3
Record name 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=60875-16-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060875163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

From the reaction of p-hydrazinobenzoic acid and ethylacetoacetate, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzoic acid is obtained. Subsequent reaction with 2-methoxyaniline yields 4-(4,5-dihydro-4-(2-methoxyanilinomethylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzoic acid, Mp >300° C.
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Synthesis routes and methods II

Procedure details

From the reaction of 4-hydrazinobenzoic acid and ethylacetoacetate, 4-(4,5-dihydro-5-oxo-3-methyl-1H-pyrazol-1-yl)-benzoic acid is obtained. Subsequent reaction with 2-ethylaniline yeilds 4-(4-(2-ethylanilinomethylene)-4,5-dihydro-5-oxo-3-methyl-1H-pyrazol-1-yl)-benzoic acid, Mp 291° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid identified as a potential hypoglycemic agent?

A1: This compound was identified through a computer-aided drug design approach leveraging Quantitative Structure Activity Relationship (QSAR) modeling and molecular connectivity studies. [] This method analyzes existing data on similar compounds to predict the biological activity of novel structures.

Q2: What is the proposed mechanism of action for the hypoglycemic effect of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid?

A2: Research suggests that this compound primarily influences glucose metabolism by enhancing the body's response to an oral glucose load. [] In preclinical studies, it demonstrated a significant reduction in blood glucose levels, reaching normal glycemia in a timeframe comparable to tolbutamide, a known hypoglycemic drug. []

Q3: Beyond its hypoglycemic activity, has 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid been investigated for other applications?

A3: Interestingly, researchers have employed 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid as a derivatizing agent in analytical chemistry. [] Specifically, it has been utilized in conjunction with High-Performance Liquid Chromatography (HPLC) to quantify D-ribose levels in urine samples, particularly in the context of studying type 2 diabetes. [] This application highlights the compound's versatility beyond its initial pharmacological potential.

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